molecular formula C7H4Cl2N2 B3219562 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-09-5

3,5-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219562
CAS No.: 1190319-09-5
M. Wt: 187.02 g/mol
InChI Key: YSIFHIWIYSUVKU-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine typically involves the chlorination of pyrrolo[3,2-b]pyridine derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyrrolo[3,2-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3,5-Dichloro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its biological activity, including its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular processes such as signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 1H-Pyrrolo[3,2-b]pyridine

Uniqueness

3,5-Dichloro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of chlorine atoms at the 3 and 5 positions can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

3,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIFHIWIYSUVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
3,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
3,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
3,5-dichloro-1H-pyrrolo[3,2-b]pyridine

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